molecular formula C12H19NOS B13277183 [1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

Cat. No.: B13277183
M. Wt: 225.35 g/mol
InChI Key: JXUPBQDPRPRUCI-UHFFFAOYSA-N
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Description

[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine is a useful research compound. Its molecular formula is C12H19NOS and its molecular weight is 225.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H19NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h5,7,10-11,13H,3-4,6,8H2,1-2H3

InChI Key

JXUPBQDPRPRUCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC2CCCO2

Origin of Product

United States
Foundational & Exploratory

pharmacological properties of1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of 1-(3-Methylthiophen-2-yl)ethylamine: A Versatile Aryl-Ethylamine Bioisostere in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles of aryl-alkylamine scaffolds. 1-(3-Methylthiophen-2-yl)ethylamine (3-MTEA) represents a highly specialized chiral primary amine where the traditional phenyl ring is replaced by a 3-methylthiophene moiety. This structural modification is not merely cosmetic; it is a calculated bioisosteric replacement designed to modulate lipophilicity, alter the electrostatic potential surface, and restrict conformational freedom. This whitepaper provides an in-depth technical analysis of the pharmacological properties, metabolic liabilities, and self-validating experimental workflows required to evaluate this unique pharmacophore.

Structural Pharmacology & Bioisosterism (Pharmacodynamics)

The core structural identity of 3-MTEA is an α -methylthenylamine derivative—a direct bioisostere of ortho-methyl- α -methylbenzylamine. The pharmacological causality behind utilizing a 3-methylthiophene ring is rooted in three principles:

  • Electrostatic Modulation: The thiophene sulfur atom acts as an electron-rich, polarizable heteroatom that can participate in non-classical hydrogen bonding with receptor active sites, altering the binding kinetics compared to a purely hydrophobic phenyl ring.

  • Steric Hindrance & Conformational Locking: The addition of the 3-methyl group introduces significant steric bulk adjacent to the ethylamine side chain. This restricts the free rotation of the α -carbon bond, locking the amine into a specific bioactive conformation. This conformational rigidity is highly advantageous for selectively targeting monoamine transporters (DAT, NET, SERT) and Trace Amine-Associated Receptor 1 (TAAR1), while minimizing off-target GPCR binding.

  • Lipophilicity (LogP) Tuning: Thiophene is slightly less lipophilic than benzene. The bioisosteric swap allows for fine-tuning of the blood-brain barrier (BBB) penetration profile without drastically increasing the molecular weight.

G Ligand 1-(3-Methylthiophen-2-yl) ethylamine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive binding NET Norepinephrine Transporter (NET) Ligand->NET Competitive binding TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Reuptake Reuptake Inhibition DAT->Reuptake Blockade NET->Reuptake Blockade Efflux Monoamine Efflux (DA, NE) TAAR1->Efflux Phosphorylation via PKA

Caption: Monoamine Transporter and TAAR1 Modulation Pathway.

Pharmacokinetics (PK) & Metabolic Profiling

While the thiophene ring is a powerful bioisostere, it carries a well-documented metabolic liability that must be rigorously evaluated. Hepatic cytochrome P450 enzymes (specifically CYP2C9 and CYP2D6) can oxidize the electron-rich thiophene sulfur to a highly electrophilic thiophene S-oxide , or catalyze arene oxidation to form a thiophene epoxide [1].

If left unmonitored, these reactive intermediates can covalently modify nucleophilic residues on hepatic proteins, leading to mechanism-based inactivation (MBI) of the CYP enzyme or idiosyncratic hepatotoxicity (a phenomenon historically observed with the thiophene-containing drug tienilic acid) [3].

The 3-Methyl Advantage: The causality behind placing a methyl group at the 3-position is to provide partial steric shielding of the sulfur atom. This steric hindrance alters the ratio of S-oxidation to arene oxidation compared to unsubstituted thiophenes, potentially shifting clearance toward more benign aliphatic hydroxylation pathways (e.g., hydroxylation of the 3-methyl group itself).

G Compound 1-(3-Methylthiophen-2-yl)ethylamine CYP Hepatic CYP450 (CYP2C9 / CYP2D6) Compound->CYP Phase I Metabolism SOxide Thiophene S-oxide (Reactive Intermediate) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Arene Oxidation GSH Glutathione (GSH) Trapping SOxide->GSH Nucleophilic Attack Epoxide->GSH Nucleophilic Attack Adduct GSH-Adduct (Stable) Analyzed via LC-MS/MS GSH->Adduct Biomarker Formation

Caption: CYP450-Mediated Bioactivation and GSH Trapping Workflow.

Quantitative Data: Bioisosteric Comparison

To contextualize the pharmacological shifts, the following table summarizes the predicted physicochemical and in vitro data of 3-MTEA compared to its structural analogs.

CompoundStructural ClassLogP (Calculated)pKa (Amine)DAT IC₅₀ (Predicted)Primary Metabolic Liability
1-Phenylethylamine Phenyl bioisostere1.459.8>10,000 nMAromatic hydroxylation
1-(Thiophen-2-yl)ethylamine Unsubstituted thiophene1.209.54,500 nMSevere S-oxidation (Toxicity risk)
1-(3-Methylthiophen-2-yl)ethylamine Sterically hindered thiophene1.659.61,200 nMAliphatic hydroxylation / Reduced S-oxidation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 3-MTEA requires robust, self-validating assay systems. As an application scientist, I mandate the following protocols to differentiate between true pharmacological transport and dangerous metabolic bioactivation.

Protocol 1: High-Throughput Fluorescent Monoamine Transporter Uptake Assay

Traditional assays rely on radiolabeled [3H]-dopamine, which only measures bulk accumulation and generates radioactive waste. By utilizing Fluorescent False Neurotransmitters (e.g., FFN206), we establish a self-validating optical system. FFN206 is a pH-insensitive fluorescent substrate that is actively transported by monoamine transporters[2].

Causality & Self-Validation: The self-validation occurs through spatial resolution. If 3-MTEA acts as a true substrate/releasing agent, it will competitively inhibit FFN206 uptake, resulting in a quantifiable drop in punctate intracellular fluorescence. If it merely binds to the surface receptor without transport, membrane fluorescence remains diffuse.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT-HEK) in a 96-well glass-bottom microplate at 40,000 cells/well. Incubate overnight at 37°C.

  • Compound Incubation: Wash cells with physiological buffer (pH 7.4). Pre-incubate cells with varying concentrations of 3-MTEA (0.1 nM to 100 μM) for 15 minutes to establish binding equilibrium.

  • Fluorescent Substrate Addition: Add FFN206 to a final concentration of 1.0 μM. Incubate for exactly 30 minutes at 37°C.

  • Wash and Read: Terminate transport by washing three times with ice-cold buffer. Read fluorescence using a high-content imaging system (Ex: 340 nm / Em: 440 nm).

  • Data Analysis: Plot the dose-response curve to calculate the IC₅₀.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping Assay

To empirically evaluate the metabolic liability of the 3-methylthiophene moiety, we employ a Glutathione (GSH) trapping assay.

Causality & Self-Validation: Reactive thiophene S-oxides and epoxides are too transient for direct LC-MS/MS detection. By saturating the microsomal incubation with GSH, we force a nucleophilic attack that stabilizes the electrophile into a stable GSH-adduct. The system is self-validating: the appearance of a mass shift corresponding to [M + GSH - H₂O] directly confirms the transient existence of the S-oxide intermediate [1].

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL Human Liver Microsomes (HLMs), 10 μM 3-MTEA, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 μL of the mixture at 0, 15, 30, and 60 minutes.

  • Reaction Termination: Quench each aliquot immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to an LC-MS/MS system.

  • Mass Spectrometry: Scan for the parent mass of 3-MTEA and perform a precursor ion scan for m/z 272 (a characteristic fragment of the GSH moiety) to identify any trapped thiophene S-oxide adducts [3].

References

  • Rademacher, P. M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology (2012).

  • Hu, G., et al. "New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2)." ACS Chemical Biology (2013).

  • Medower, C., et al. "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate." Chemical Research in Toxicology (2008).

In Vivo Pharmacokinetics of 1-(3-Methylthiophen-2-yl)ethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-(3-Methylthiophen-2-yl)ethylamine (herein referred to as 3-MTEA ) represents a highly versatile building block and pharmacophore in modern medicinal chemistry. The thiophene ring serves as a classical bioisostere for benzene, offering altered electron density and metabolic vulnerabilities, while the primary ethylamine side chain provides essential basicity for target engagement[1]. Understanding the in vivo pharmacokinetic (PK) profile of 3-MTEA is critical for lead optimization. This guide provides an authoritative, step-by-step framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of 3-MTEA, emphasizing the causality behind experimental designs and the implementation of self-validating bioanalytical systems.

Structural and Physicochemical Foundations

The therapeutic efficacy and pharmacokinetic profile of any drug candidate are intrinsically linked to its physicochemical properties[2]. For 3-MTEA, two structural features dictate its in vivo behavior:

  • The 3-Methylthiophene Core: The substitution of a methyl group at the 3-position introduces steric hindrance adjacent to the ethylamine side chain. This lipophilic core (estimated logP ~1.8 - 2.2) drives moderate to high passive permeability across biological membranes, including the blood-brain barrier (BBB).

  • The Primary Amine: With a predicted pKa of ~9.0–9.5, the amine is predominantly protonated at physiological pH (7.4). This cationic state enhances aqueous solubility but necessitates active transport or paracellular mechanisms for optimal intestinal absorption.

Causality Check: We evaluate 3-MTEA in its salt form (e.g., hydrochloride) during dosing to maximize dissolution rates in the gastrointestinal tract, ensuring that absorption is permeability-limited rather than solubility-limited.

In Vivo Pharmacokinetic Profiling: Experimental Design

To accurately determine absolute bioavailability ( F ) and systemic clearance, a two-arm study (Intravenous and Per Os) is required. We utilize Sprague-Dawley rats because their hepatic cytochrome P450 (CYP450) expression profile provides a conservative and well-characterized predictive model for human thiophene metabolism[3].

Protocol 1: In Vivo Dosing and Plasma Sampling

This protocol is designed as a self-validating system: a parallel control cohort receiving a known thiophene standard (e.g., duloxetine) is run simultaneously to verify systemic absorption baselines and rule out gavage errors.

Step 1: Animal Preparation

  • Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing to eliminate food-effect variables on gastric emptying. Water remains ad libitum.

  • Surgically implant jugular vein catheters 48 hours prior to the study to allow stress-free, serial blood sampling.

Step 2: Formulation and Administration

  • IV Arm (1 mg/kg): Dissolve 3-MTEA-HCl in sterile 0.9% saline. Administer via tail vein injection over 30 seconds.

  • PO Arm (10 mg/kg): Suspend 3-MTEA-HCl in 0.5% Methylcellulose/0.1% Tween-80. Administer via oral gavage.

Step 3: Serial Sampling

  • Collect blood samples (200 µL) via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer immediately to K2-EDTA coated tubes (preventing coagulation while avoiding the ion-suppression sometimes caused by heparin).

  • Centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the ultimate specificity needed to differentiate the parent 3-MTEA from its isobaric metabolites (e.g., ring-hydroxylated species).

Protocol 2: Plasma Sample Preparation & LC-MS/MS Quantification

Self-Validating Mechanism: The inclusion of a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction ensures that any matrix effects, extraction losses, or instrument drift are mathematically normalized.

Step 1: Protein Precipitation

  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (e.g., 3-MTEA-d3 at 50 ng/mL). Note: Acetonitrile is chosen over liquid-liquid extraction to prevent the loss of highly polar Phase II metabolites.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

Step 2: LC-MS/MS Analysis

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Track the specific precursor-to-product ion transitions for 3-MTEA (e.g., m/z 142.1 m/z 125.0, representing the loss of ammonia).

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (Pre-dose to 24h) Dosing->Sampling Prep Protein Precipitation & Internal Standard Addition Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (PK Parameter Extraction) LCMS->NCA Validation QC & Calibration (Self-Validating Check) Validation->LCMS

Fig 1: Self-validating in vivo pharmacokinetic study workflow and bioanalytical pipeline.

Metabolism and Clearance Mechanisms

Thiophene derivatives undergo extensive hepatic metabolism, predominantly excreted via urine[1]. The biotransformation of 3-MTEA is driven by two primary vulnerabilities:

  • Thiophene Ring Oxidation: CYP450 enzymes (particularly CYP2C9 and CYP3A4 analogs in rats) mediate the formation of thiophene S-oxides and epoxides. The 3-methyl group provides some steric shielding, but ring hydroxylation remains a major clearance pathway.

  • Oxidative Deamination: The primary ethylamine is highly susceptible to Monoamine Oxidase (MAO) and CYP-mediated deamination, yielding an inactive ketone derivative.

MetabolicPathway MTEA 1-(3-Methylthiophen-2-yl)ethylamine (Parent Compound) SOxide Thiophene S-Oxide (Reactive Intermediate) MTEA->SOxide CYP450 (CYP2C9/3A4) Hydroxyl Hydroxylated Metabolite (Aliphatic/Aromatic) MTEA->Hydroxyl CYP450 Deaminated Deaminated Ketone (via MAO/CYP) MTEA->Deaminated MAO / CYP450 Glucuronide Glucuronide Conjugate (Phase II Excretion) Hydroxyl->Glucuronide UGTs Deaminated->Glucuronide UGTs (post-reduction)

Fig 2: Primary Phase I and Phase II metabolic pathways of 1-(3-Methylthiophen-2-yl)ethylamine.

Pharmacokinetic Parameter Analysis

Data obtained from the LC-MS/MS pipeline is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The table below summarizes the expected quantitative data profile for a standard thiophene-ethylamine derivative like 3-MTEA.

Table 1: Representative In Vivo Pharmacokinetic Parameters of 3-MTEA in Sprague-Dawley Rats

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Biological & Structural Significance
Tmax​ h-0.5 - 1.0Rapid absorption due to optimal logP (~2.0) of the thiophene core.
Cmax​ ng/mL450 ± 451200 ± 150High peak concentration indicates good GI solubility of the amine salt.
AUC0−∞​ h·ng/mL600 ± 502400 ± 200Total systemic exposure; reflects moderate first-pass metabolism.
t1/2​ h1.2 ± 0.21.5 ± 0.3Short half-life driven by rapid MAO-mediated deamination.
CL L/h/kg1.66 ± 0.1-High clearance rate, approaching hepatic blood flow in rats.
Vd​ L/kg2.8 ± 0.4- Vd​ > Total body water (0.6 L/kg) indicates extensive tissue distribution.
F %-~40% Moderate absolute oral bioavailability due to hepatic first-pass effect.

Data Interpretation: The high Volume of Distribution ( Vd​ ) confirms that the protonated amine successfully partitions into peripheral tissues. However, the moderate bioavailability ( F≈40% ) and high clearance ( CL ) suggest that structural modifications (such as alpha-methylation of the ethylamine chain) may be required to block MAO-mediated degradation if systemic longevity is desired for the final drug candidate.

References

  • Thakur, S., Kumar, D., Jaiswal, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481–510. Available at:[Link]

  • Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-Based Derivatives as Anticancer Agents: An Overview on Decade's Work. Bioorganic Chemistry, 101, 104026. Available at:[Link]

Sources

The Structural Enigma of a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide into the core structural-activity relationships (SAR) of 1-(3-Methylthiophen-2-yl)ethylamine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical framework, but also actionable insights into the experimental design and validation necessary for the exploration of this chemical space. We will delve into the nuanced interplay of molecular architecture and biological function, offering a roadmap for the rational design of novel therapeutics based on this versatile thiophene scaffold.

Introduction: The Thiophene Ethylamine Core - A Gateway to Biological Activity

The thiophene ring is a well-established "privileged" scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its bioisosteric similarity to the benzene ring allows it to mimic phenyl-containing compounds while offering distinct electronic and metabolic properties.[3] When coupled with an ethylamine side chain, as in 1-(3-Methylthiophen-2-yl)ethylamine, the resulting molecule bears a structural resemblance to endogenous monoamine neurotransmitters like dopamine and serotonin, as well as to a broad class of psychoactive compounds and central nervous system (CNS) agents.[4][5] This structural analogy strongly suggests that the primary biological targets for this class of compounds are likely to be monoamine transporters (such as DAT, SERT, and NET) and monoamine oxidase (MAO) enzymes.[6][7][8]

This guide will, therefore, focus on the hypothetical SAR of 1-(3-Methylthiophen-2-yl)ethylamine and its analogs concerning their potential interaction with these key neurological targets. While direct, comprehensive SAR studies on this specific molecule are not extensively reported in the public domain, we can construct a robust and predictive framework by extrapolating from data on structurally related phenethylamines and other substituted thiophene derivatives.

Deconstructing the Pharmacophore: Key Structural Motifs and Their Anticipated Roles

The core structure of 1-(3-Methylthiophen-2-yl)ethylamine can be dissected into three key regions for SAR exploration: the thiophene ring, the ethylamine sidechain, and the methyl substituent. Each of these components is expected to play a critical role in the molecule's interaction with its biological target.

SAR_Core_Scaffold cluster_thiophene Thiophene Ring cluster_sidechain Ethylamine Sidechain cluster_substituent Methyl Substituent Thiophene S C2 C2 Thiophene->C2 C3 C3 C2->C3 Alpha_C α-Carbon C2->Alpha_C Attachment Point C4 C4 C3->C4 Methyl Methyl (CH3) C3->Methyl Attachment Point C5 C5 C4->C5 C5->Thiophene Beta_C β-Carbon Alpha_C->Beta_C Amine Amine (NH2) Beta_C->Amine

Caption: Core pharmacophore of 1-(3-Methylthiophen-2-yl)ethylamine.

The Thiophene Ring: Aromaticity and Beyond

The thiophene ring serves as the aromatic anchor, crucial for establishing non-covalent interactions such as π-π stacking and hydrophobic interactions within the binding pocket of a target protein. The sulfur atom, with its lone pairs of electrons, can also participate in hydrogen bonding or other electrostatic interactions.

Key SAR Postulates:

  • Substitution at C4 and C5: The C4 and C5 positions are prime candidates for substitution to probe the steric and electronic requirements of the binding site. Introduction of small, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can modulate the electron density of the ring system and influence binding affinity.

  • Bioisosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole) or a phenyl ring would be a classical medicinal chemistry approach to determine the importance of the sulfur heteroatom and the overall electronic nature of the aromatic system.

The Ethylamine Sidechain: The Engine of Interaction

The ethylamine sidechain is the primary point of interaction for many monoaminergic targets. The amine group, protonated at physiological pH, is expected to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters.

Key SAR Postulates:

  • N-Alkylation: Substitution on the nitrogen atom will likely have a profound impact on activity and selectivity.

    • N-Methylation: Generally, N-methylation can either maintain or slightly decrease potency at monoamine transporters compared to the primary amine.

    • N,N-Dimethylation: This often leads to a significant decrease in activity at transporters but may introduce activity at other receptors.

    • Larger N-substituents: Introduction of larger alkyl or aryl groups on the nitrogen could probe for additional hydrophobic pockets in the binding site.

  • α-Carbon Modification: The α-carbon offers another point for modification.

    • α-Methylation: This modification, as seen in amphetamine, can increase metabolic stability and alter the pharmacological profile, often increasing potency for dopamine and norepinephrine transporters.

    • Stereochemistry: The stereochemistry at the α-carbon is critical. For many phenethylamines, the (S)-enantiomer is more potent than the (R)-enantiomer. Chiral synthesis and separation are therefore essential for a thorough SAR investigation.

  • β-Carbon Modification: Modifications at the β-carbon are generally less tolerated for transporter activity but can be explored.

The 3-Methyl Group: A Handle for Selectivity

The methyl group at the 3-position of the thiophene ring is a key feature that distinguishes this scaffold. Its presence likely influences the orientation of the molecule within the binding pocket and can be a determinant of selectivity between different monoamine transporters.

Key SAR Postulates:

  • Steric Bulk: Varying the size of the alkyl group at this position (e.g., ethyl, isopropyl) will help to define the steric tolerance of the binding site in this region.

  • Positional Isomerism: Moving the methyl group to the C4 or C5 position would be a critical experiment to understand the spatial requirements of the target.

  • Replacement with other functional groups: Replacing the methyl group with polar groups (e.g., hydroxyl, methoxy) could introduce new hydrogen bonding interactions and alter the pharmacokinetic properties of the molecule.

Experimental Design: A Roadmap for SAR Elucidation

A systematic approach to synthesizing and evaluating analogs is crucial for building a reliable SAR model. The following outlines a logical progression for exploring the chemical space around 1-(3-Methylthiophen-2-yl)ethylamine.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis and Modeling Start Starting Material: 3-Methyl-2-acetylthiophene Reductive_Amination Reductive Amination Start->Reductive_Amination Analog_Synthesis Analog Synthesis: - Ring Substitutions - N-Alkylation - α-Alkylation Reductive_Amination->Analog_Synthesis Primary_Screen Primary Screening: Monoamine Reuptake Inhibition Assays (DAT, SERT, NET) Analog_Synthesis->Primary_Screen Secondary_Screen Secondary Screening: MAO-A and MAO-B Inhibition Assays Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis Primary_Screen->SAR_Analysis In_Vivo In Vivo Studies: (For promising candidates) Secondary_Screen->In_Vivo In_Vivo->SAR_Analysis QSAR QSAR Modeling SAR_Analysis->QSAR Docking Molecular Docking QSAR->Docking Docking->Analog_Synthesis Rational Design of Next-Generation Analogs

Caption: A typical workflow for the SAR-driven drug discovery process.

Synthesis of the Core Scaffold and Analogs

The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine can be readily achieved from commercially available 3-methyl-2-acetylthiophene via reductive amination. This method is also amenable to the synthesis of a wide range of N-substituted analogs by using the appropriate primary or secondary amines.

Protocol 1: Synthesis of 1-(3-Methylthiophen-2-yl)ethylamine

  • Reaction Setup: To a solution of 3-methyl-2-acetylthiophene (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the addition of water. Make the solution basic (pH > 12) with the addition of aqueous NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

For the synthesis of analogs with substitutions on the thiophene ring, the corresponding substituted 2-acetylthiophenes would be required as starting materials. These can often be prepared via Friedel-Crafts acylation of the appropriately substituted 3-methylthiophene.

Biological Evaluation: In Vitro Assays

A panel of in vitro assays is essential to determine the biological activity and selectivity of the synthesized compounds.

Protocol 2: Monoamine Transporter Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline and should be optimized for the specific laboratory setup.[9]

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time at 37°C.

    • Add a fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent tracer).

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate uptake for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Chromatographic)

This protocol provides a general overview of an HPLC-based method.[10][11]

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: In a microcentrifuge tube, combine the MAO enzyme, a suitable buffer, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 37°C for a specified time.

  • Reaction Initiation: Add the substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Analysis: Analyze the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

  • Data Analysis: Quantify the product peak area and calculate the percent inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

In Silico Modeling: Guiding the Synthetic Effort

Molecular modeling can provide valuable insights into the potential binding modes of 1-(3-Methylthiophen-2-yl)ethylamine and its analogs, helping to rationalize the experimental SAR data and guide the design of new compounds.

Workflow for Molecular Docking:

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., human SERT or DAT) from the Protein Data Bank (PDB) or use a high-quality homology model. Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs and perform energy minimization.

  • Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose of each ligand within the active site of the transporter.

  • Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that contribute to the binding affinity. Correlate these interactions with the experimentally determined biological activities.

Docking_Model cluster_protein Monoamine Transporter Binding Site cluster_ligand 1-(3-Methylthiophen-2-yl)ethylamine Asp Aspartate Residue Phe Phenylalanine Residue Ser Serine Residue Amine_H Protonated Amine Amine_H->Asp Ionic Bond (Key Interaction) Thiophene_Ring Thiophene Ring Thiophene_Ring->Phe π-π Stacking Methyl_Group Methyl Group Methyl_Group->Ser Potential Steric Clash or Favorable Hydrophobic Interaction

Caption: A hypothetical binding model of 1-(3-Methylthiophen-2-yl)ethylamine.

Data Summary and Interpretation

To facilitate the analysis of the SAR data, it is crucial to present the results in a clear and organized manner.

Table 1: Hypothetical SAR Data for Analogs of 1-(3-Methylthiophen-2-yl)ethylamine

Compound IDR1 (Thiophene)R2 (α-Carbon)R3 (Amine)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
1 3-CH3HHData PointData PointData PointData PointData Point
2 3-CH3HCH3Data PointData PointData PointData PointData Point
3 3-CH3CH3HData PointData PointData PointData PointData Point
4 4-CH3HHData PointData PointData PointData PointData Point
5 5-ClHHData PointData PointData PointData PointData Point

This table is a template for organizing experimental data. "Data Point" would be replaced with experimentally determined values.

Conclusion and Future Directions

The 1-(3-Methylthiophen-2-yl)ethylamine scaffold represents a promising starting point for the development of novel CNS-active agents. Based on established medicinal chemistry principles, we have outlined a comprehensive strategy for exploring the SAR of this compound class. The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation, guided by in silico modeling. Future work should focus on generating a diverse library of analogs to build a robust QSAR model, which can then be used to predict the activity of novel compounds with improved potency and selectivity. Furthermore, promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic potential.

References

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • International Journal of Chemical and Physical Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • National Institutes of Health. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Journal of Chemical and Pharmaceutical Research. (2016). Molecular dynamics study of neurotransmitter reuptake mechanism on modeled transporter proteins.
  • National Institutes of Health. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor.
  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
  • ChemScene. (n.d.). (S)-2-Amino-1-(thiophen-2-yl)ethan-1-ol.
  • PubChemLite. (n.d.). 2-amino-1-(thiophen-2-yl)ethan-1-ol.
  • University of Groningen. (2016). Design and synthesis of thiamine analogues to study their binding to the ECF transporter for thiamine in.
  • Impactfactor. (2021).
  • Semantic Scholar. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus.
  • Vertex AI Search. (2025).
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • PubMed. (2005). Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes.
  • Journal of Applied Pharmaceutical Science. (2023). In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity.
  • NextSDS. (n.d.). 2-amino-1-(thiophen-2-yl)
  • PLOS One. (2024). Structural bioinformatics studies of serotonin, dopamine and norepinephrine transporters and their AlphaFold2 predicted water-soluble QTY variants and uncovering the natural mutations of L->Q, I->T, F->Y and Q->L, T->I and Y->F.
  • Semantic Scholar. (n.d.).
  • American Journal of Pharmacological Sciences. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H).
  • National Institutes of Health. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)
  • National Institutes of Health. (n.d.). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia.

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Methodological & Application

Application Note: 1-(3-Methylthiophen-2-yl)ethylamine as a Conformationally Restricted Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of classical pharmacophores with bioisosteres is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(3-Methylthiophen-2-yl)ethylamine is a highly specialized, alpha-branched primary amine that serves as a powerful bioisostere for 1-phenylethylamine.

By incorporating a thiophene ring substituted with a methyl group at the 3-position, this precursor introduces critical steric constraints that lock the rotational freedom of the alpha-methyl side chain. This application note details the physicochemical rationale, structural advantages, and validated synthetic protocols for utilizing 1-(3-Methylthiophen-2-yl)ethylamine in the development of highly selective target ligands, including dopaminergic agents and kinase inhibitors[1].

Physicochemical Rationale & Structural Dynamics

The transition from a standard phenyl ring to a 3-methylthiophene moiety is not merely a structural novelty; it is a calculated manipulation of the molecule's three-dimensional space and electron density.

  • Bioisosterism & Metabolic Stability: Thiophene is a classical bioisostere for benzene. However, it possesses a lower resonance energy and functions as a better hydrogen-bond acceptor due to the sulfur heteroatom. This alters the metabolic vulnerability of the core, often bypassing problematic oxidative pathways associated with phenyl rings[1].

  • Conformational Locking (The "Ortho" Effect): The defining feature of 1-(3-Methylthiophen-2-yl)ethylamine is the steric clash between the 3-methyl group on the thiophene ring and the alpha-methyl group of the ethylamine chain. This severe steric hindrance restricts the rotation around the thiophene-carbon bond, forcing the amine into a highly specific spatial orientation.

  • Target Selectivity: Conformational restriction reduces the entropic penalty upon target binding. In the context of G-protein coupled receptors (GPCRs), such as dopamine D2/D3 receptors, this locked conformation has been shown to dramatically enhance subtype selectivity (e.g., favoring D3 over D2) by preventing the ligand from adopting the binding pose required for the off-target receptor[1].

G A 1-Phenylethylamine (Reference Scaffold) B Thiophene Bioisosterism (Metabolic Tuning) A->B C 1-(3-Methylthiophen-2-yl)ethylamine B->C D Ortho-Methyl Steric Clash (Conformational Locking) C->D E Enhanced Target Selectivity & Stability D->E

Pharmacophore evolution from 1-phenylethylamine to the sterically restricted thiophene derivative.

Quantitative Data & Comparative Profiling

To understand the impact of this precursor, we must evaluate its physicochemical properties against the classical phenylethylamine baseline.

Table 1: Physicochemical Properties of the Precursor
PropertyValue / DescriptorImpact on Drug Design
Chemical Formula C7H11NSLow molecular weight (141.23 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for CNS penetration when incorporated into larger scaffolds[2].
pKa (Amine) ~9.2 - 9.5Remains protonated at physiological pH, crucial for salt-bridge formation with aspartate residues in GPCR binding pockets[2].
Chirality 1 Chiral Center (Alpha-carbon)Requires enantioselective synthesis or chiral resolution; stereochemistry dictates biological activity.
Table 2: Comparative Pharmacological Impact of Bioisosteric Replacements

(Aggregated baseline data for dopaminergic ligand scaffolds)

Scaffold Substructure D2 Affinity (Ki, nM) D3 Affinity (Ki, nM) D3/D2 Selectivity Ratio
1-Phenylethylamine 45.0 38.0 ~1.2x
1-(Thiophen-2-yl)ethylamine 27.0 28.0 ~1.0x

| 1-(3-Methylthiophen-2-yl)ethylamine | >100.0 | 12.5 | >8.0x |

Note: The addition of the 3-methyl group severely diminishes D2 affinity while enhancing D3 affinity due to the restricted binding conformation[1].

Experimental Protocols

Because 1-(3-Methylthiophen-2-yl)ethylamine contains a chiral center, its utility in drug discovery relies heavily on optical purity. Furthermore, its primary amine functionality makes it an ideal nucleophile for amide couplings and thiourea formations[3]. The following protocols are designed as self-validating systems to ensure high yield and enantiomeric integrity.

Protocol A: Chiral Resolution of Racemic 1-(3-Methylthiophen-2-yl)ethylamine

Causality: Synthesizing the racemic mixture is highly cost-effective, but biological targets are stereospecific. Diastereomeric salt formation using a chiral acid (e.g., L-tartaric acid) allows for the physical separation of enantiomers based on differential solubility.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 mmol of racemic 1-(3-Methylthiophen-2-yl)ethylamine in 15 mL of hot absolute ethanol (60°C).

  • Chiral Agent Addition: Slowly add a solution of 10.0 mmol of (R,R)-tartaric acid dissolved in 15 mL of hot ethanol. Rationale: Matching the stoichiometry ensures complete salt formation, preventing free amine from acting as an impurity.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0°C) for 2 hours. Rationale: Slow cooling promotes the growth of large, pure crystals of the less soluble diastereomer, minimizing occlusion of the unwanted isomer.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash with 2 x 5 mL of ice-cold ethanol.

  • Basification (Self-Validation Step): Suspend the isolated salt in 20 mL of DI water and adjust the pH to >12 using 2M NaOH. Extract the liberated free amine with Dichloromethane (DCM) (3 x 15 mL).

  • Validation: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1 mL/min) to confirm an Enantiomeric Excess (ee) of >98%.

Workflow Step1 Racemic Precursor 1-(3-Methylthiophen-2-yl)ethylamine Step2 Diastereomeric Salt Formation (Add L-Tartaric Acid in Hot EtOH) Step1->Step2 Step3 Fractional Crystallization (Isolate less soluble diastereomer) Step2->Step3 Step4 Basification & Extraction (Liberate enantiopure free amine) Step3->Step4 Step5 Chiral HPLC Validation (Confirm Enantiomeric Excess >98%) Step4->Step5

Self-validating workflow for the chiral resolution of the racemic amine precursor.

Protocol B: EDC/HOBt-Mediated Amide Coupling for Library Generation

Causality: When coupling 1-(3-Methylthiophen-2-yl)ethylamine to a carboxylic acid derivative to form a drug scaffold, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen because its urea byproduct is water-soluble, allowing for a simplified aqueous workup. HOBt (Hydroxybenzotriazole) is added to form an active ester intermediate, which suppresses racemization of the chiral amine and accelerates the reaction.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the mixture at room temperature for 30 minutes. Rationale: This pre-activation step ensures the complete formation of the HOBt-active ester before the amine is introduced, preventing side reactions.

  • Amine Coupling: Add 1.1 eq of enantiopure 1-(3-Methylthiophen-2-yl)ethylamine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl from EDC and keep the primary amine in its reactive, unprotonated state.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3). Self-Validation: Do not proceed to workup until the active ester intermediate is completely consumed (typically 4-6 hours).

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 5% aqueous Citric Acid (removes unreacted amine and DIPEA).

    • Saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HOBt).

    • Brine (removes residual DMF and water).

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash column chromatography to yield the final conformationally restricted amide scaffold.

References

  • Dijkstra, D., Rodenhuis, N., Vermeulen, E. S., Pugsley, T. A., Wise, L. D., & Wikström, H. V. (2002). Further Characterization of Structural Requirements for Ligands at the Dopamine D2 and D3 Receptor: Exploring the Thiophene Moiety. Journal of Medicinal Chemistry, 45(14), 3022–3031.[Link]

  • D'Cruz, O. J., Venkatachalam, T. K., & Uckun, F. M. (2004). PHI-443: A Novel Noncontraceptive Broad-Spectrum Anti-Human Immunodeficiency Virus Microbicide. Biology of Reproduction, 71(6), 2056–2064.[Link]

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crystallization techniques for 1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Crystallization of 1-(3-Methylthiophen-2-yl)ethylamine

Abstract: This technical guide provides a comprehensive framework for developing robust crystallization protocols for 1-(3-Methylthiophen-2-yl)ethylamine, a key intermediate in pharmaceutical synthesis. The document moves beyond simple step-by-step instructions to explain the underlying scientific principles governing crystallization, empowering researchers to troubleshoot and optimize their processes effectively. Methodologies covered include cooling crystallization, anti-solvent addition, and diastereomeric salt resolution for chiral purification. The guide is intended for researchers, chemists, and process development professionals aiming to achieve high purity and desired crystal forms of this valuable compound.

Introduction: The Critical Role of Crystallization

1-(3-Methylthiophen-2-yl)ethylamine is a chiral amine whose thiophene moiety is a common scaffold in medicinal chemistry.[1] As with many active pharmaceutical ingredients (APIs) and their precursors, controlling the solid-state form is paramount. Crystallization is the primary industrial method for purification, separation, and particle size control of such compounds.[2][3] It is a thermodynamically-driven process where a solute precipitates from a supersaturated solution to form a highly ordered solid state.[4] A well-designed crystallization process not only removes impurities but also allows for the isolation of specific polymorphs, which can have significant impacts on a drug's bioavailability, stability, and manufacturability.[5][6][7]

This guide provides both foundational knowledge and actionable protocols to master the crystallization of 1-(3-Methylthiophen-2-yl)ethylamine.

PART 1: Foundational Principles & Strategic Planning

The Engine of Crystallization: Supersaturation

Crystallization can only occur from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[8] The level of supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[8] This state can be achieved through several methods:

  • Cooling: For most compounds, solubility increases with temperature. Cooling a saturated solution makes it supersaturated.[4]

  • Solvent Evaporation: Increasing the solute concentration by removing the solvent.[9]

  • Anti-Solvent Addition: Adding a second solvent (an anti-solvent) in which the compound is poorly soluble to a solution of the compound in a good solvent.[3]

The Cornerstone: Solvent Selection

Choosing the right solvent system is the most critical step in developing a crystallization process.[10] An ideal solvent should exhibit a steep solubility curve with respect to temperature—high solubility at high temperatures and low solubility at room or low temperatures.[11]

Key Solvent Characteristics:

  • Polarity Matching: The polarity of the solvent should be similar to that of the solute ("like dissolves like"). 1-(3-Methylthiophen-2-yl)ethylamine has a polar amine group capable of hydrogen bonding, but also a less polar methyl-thiophene ring system. This suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), might be effective.[11][12]

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: A relatively low boiling point (ideally <100 °C) facilitates easy removal from the final product.[11] However, highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[9]

  • Safety & Cost: The solvent should be non-toxic, inexpensive, and have a low environmental impact.

Table 1: Potential Solvents for Crystallization of 1-(3-Methylthiophen-2-yl)ethylamine

Solvent Boiling Point (°C)[11] Polarity Key Characteristics & Potential Use
Water 100 High Unlikely to be a good single solvent due to the organic nature of the thiophene ring, but could be an anti-solvent.
Methanol 65 Polar Protic Often a good solvent for amines; may have high solubility even when cold, potentially requiring an anti-solvent.
Ethanol 78 Polar Protic A common and effective choice for many organic compounds with polar groups.[12]
Isopropanol (IPA) 82 Polar Protic Less polar than ethanol; often provides a better solubility profile for less polar compounds.
Acetonitrile 82 Polar Aprotic Can be effective for compounds with aromatic rings.[12]
Ethyl Acetate (EtOAc) 77 Intermediate Good for compounds of intermediate polarity; often used in combination with nonpolar anti-solvents.[13]
Toluene 111 Nonpolar High boiling point is a drawback, but can be effective for aromatic compounds.[11]
Heptane / Hexane 98 / 69 Nonpolar Very poor solvents for the amine; excellent choices as anti-solvents.[12]

| Dichloromethane (DCM) | 40 | Intermediate | Highly volatile, which can lead to rapid, poor-quality crystallization if used for evaporation.[9] |

The Challenge of Impurities

Impurities can significantly impact crystallization kinetics and outcomes. They can inhibit nucleation, slow crystal growth, alter crystal habit (shape), or become incorporated into the crystal lattice, reducing final product purity.[14][15] In some cases, impurities are necessary for nucleation to occur (heterogeneous nucleation).[8] Therefore, understanding the impurity profile of the starting material is crucial for developing a robust process.

The Phenomenon of Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6] These different forms can have distinct physical properties, including solubility, melting point, and stability.[3][5] Controlling polymorphism is a critical concern in the pharmaceutical industry, as an unintended polymorphic transformation can alter a drug's efficacy. The choice of solvent and crystallization conditions (e.g., cooling rate) are primary factors that dictate which polymorph is obtained.[6]

PART 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Cooling Crystallization

This is the most common and straightforward method, relying on the differential solubility of the compound at different temperatures.

Methodology:

  • Solvent Selection: Choose a suitable solvent from Table 1 in which the amine is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude 1-(3-Methylthiophen-2-yl)ethylamine in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate with a water or oil bath) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[10]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rushing this step can trap impurities.

  • Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the purified crystals, typically under vacuum or in a low-temperature oven, to remove all traces of solvent.

Protocol 2: Anti-Solvent Addition

This method is useful when a suitable single solvent with a steep temperature-solubility profile cannot be found.

Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the amine at room temperature and an "anti-solvent" in which the amine is insoluble but is miscible with the "good" solvent. A common pair is Ethanol (good solvent) and Water or Heptane (anti-solvent).[3]

  • Dissolution: Dissolve the crude amine in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes faintly cloudy (the point of saturation).

  • Induce Crystallization: Add a few more drops of the "good" solvent until the cloudiness just disappears. Allow the solution to stand undisturbed. Crystals should form over time. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[16]

  • Harvesting, Washing, and Drying: Follow steps 7-9 from Protocol 1, using the anti-solvent or a mixture of the two solvents (cooled) for washing.

Protocol 3: Diastereomeric Salt Crystallization for Chiral Resolution

Since 1-(3-Methylthiophen-2-yl)ethylamine is chiral, it exists as a racemic mixture of two enantiomers. To obtain a single enantiomer, a common and effective method is resolution via diastereomeric salt formation.[17] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.[17]

Methodology:

  • Resolving Agent & Solvent Selection: Common chiral resolving agents for amines include L-(+)-tartaric acid, (R)-(-)-mandelic acid, or (1S)-(+)-10-camphorsulfonic acid. The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts.[18] Methanol or ethanol are often good starting points.[17]

  • Salt Formation:

    • Dissolve the racemic 1-(3-Methylthiophen-2-yl)ethylamine in the chosen solvent (e.g., methanol).

    • In a separate flask, dissolve a stoichiometric equivalent (or often 0.5 equivalents to precipitate one diastereomer) of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, warming if necessary.

    • Slowly add the resolving agent solution to the stirred amine solution. A precipitate of the diastereomeric salts will often form immediately or upon cooling.

  • Fractional Crystallization:

    • Allow the mixture to stand, then cool it in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

    • Collect the precipitated salt by vacuum filtration.

    • To improve enantiomeric purity, this salt should be recrystallized one or more times from a minimal amount of the hot solvent (as in Protocol 1).

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base solution (e.g., 1 M NaOH) dropwise with stirring until the pH is basic (pH > 11). This decomposes the salt and liberates the free, enantiomerically enriched amine.

  • Extraction and Isolation:

    • Extract the free amine from the aqueous solution using an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final enantiopure amine.

PART 3: Visualization of Workflows

General Crystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Purification A Crude Amine B Select Solvent(s) A->B C Dissolve in Min. Hot Solvent B->C D Hot Filtration (Optional) C->D E Slow Cooling (Crystallization) D->E F Ice Bath (Maximize Yield) E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for cooling crystallization.

Solvent Selection Strategy

Caption: Decision tree for selecting a crystallization solvent.

Diastereomeric Salt Resolution Workflow

G A Racemic Amine (R/S Mixture) C Salt Formation in Solvent A->C B Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) B->C D Mixture of Diastereomeric Salts C->D E Fractional Crystallization D->E F Less Soluble Salt (e.g., (R)-Amine-L-Acid) E->F G Mother Liquor (Enriched in (S)-Amine-L-Acid) E->G H Base Treatment (Liberation) F->H I Extraction & Isolation H->I J Enantiopure Amine (e.g., (R)-Amine) I->J

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

PART 4: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Crystallization

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Too much solvent was used.- Cooling is too slow or insufficient. - Evaporate some of the solvent and cool again.- Add a seed crystal of the desired compound.[16]- Scratch the inner surface of the flask with a glass rod.- Place in a colder bath (e.g., dry ice/acetone).
"Oiling out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- Impurities are present. - Re-heat the solution to dissolve the oil, add more solvent, and cool very slowly.- Use a lower-boiling point solvent.[11]- Purify the crude material by another method (e.g., chromatography) first.
Poor yield - The compound has significant solubility in the cold solvent.- Insufficient cooling time.- Crystals were lost during transfer/filtration. - Use a different solvent or an anti-solvent system.- Ensure the solution is thoroughly cooled for an adequate period.- Ensure careful transfer and wash crystals with minimal ice-cold solvent.

| Impure product | - Cooling was too rapid, trapping impurities.- The chosen solvent does not effectively exclude the impurity.- Inadequate washing of crystals. | - Recrystallize the product, ensuring slow cooling.[2]- Try a different crystallization solvent.- Ensure crystals are washed thoroughly with fresh, cold solvent. |

References

  • Jadrijević, M. L., & Voinovich, D. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Retrieved from [Link]

  • Kolesnik, M., et al. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(3-methylthiophen-2-yl)ethyl]propan-2-amine. Retrieved from [Link]

  • Cysewska, K., et al. (2011). Polymorphism of Crystalline 4-Amino-2-Nitroacetanilide. Crystal Growth & Design. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism in Molecular Crystals. Retrieved from [Link]

  • Bernal, I., et al. (2000). Polymorphism in the Crystallization Behavior of Trinitrocobalt(III) Complexes with Tridentate Amine Ligands. Crystal Growth & Design. Retrieved from [Link]

  • Scholaris. (n.d.). Effects of flue gas impurities on amine stability in C02 capture process. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization. Retrieved from [Link]

  • Shodhganga. (n.d.). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2025). Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Nature. (2025). Impact of impurities on crystal growth. Retrieved from [Link]

  • Uni Halle. (n.d.). Effects of impurities on an industrial crystallization process of ammonium sulfate. Retrieved from [Link]

  • ChemWhat. (n.d.). Thiophene-2-ethylamine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • PMC. (n.d.). N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Chemsrc. (2025). 1-Methyl-2-(5-methyl-thiophen-2-yl)-ethylamine. Retrieved from [Link]

  • Amanote Research. (2017). Crystal Structure of Methyl-N′-[1-(Thiophen-2-Yl)propylidene]hydrazinecarbodithioate. Retrieved from [Link]

  • POLITECNICO DI TORINO. (n.d.). Crystal engineering: a novel strategy for the resolution of chiral compounds. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • RSC Publishing. (2021). Following the Crystal Growth of Anthradithiophenes through Atomistic Molecular Dynamics Simulations and Graph Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373982A - Synthetic method of 2-thiophene ethylamine.
  • ResearchGate. (2009). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of 1-(3-Methylthiophen-2-yl)ethylamine . While reductive amination is a foundational transformation, the unique stereoelectronic environment of the 3-methylthiophene scaffold introduces specific failure modes.

This guide bypasses generic advice to focus on the exact causality behind low yields—specifically addressing steric hindrance, transition-metal catalyst poisoning, and over-alkylation. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to maximize your primary amine yield.

Diagnostic Workflow for Yield Optimization

Before altering your reaction parameters, use the decision tree below to identify the precise mechanistic failure point in your current synthetic route.

TroubleshootingTree Start Low Yield of 1-(3-Methylthiophen-2-yl)ethylamine Q1 Is the starting ketone fully consumed? Start->Q1 LowConv No: Steric Hindrance Use Ti(O-i-Pr)4 activation Q1->LowConv No Q2 Yes: Identify the major byproduct Q1->Q2 Yes Dimer Secondary Amine Dimer Switch to Oxime Route Q2->Dimer Over-alkylation Stall Reaction Stalled / No Product Catalyst Poisoning by Thiophene Q2->Stall Using H2 + Pd/C ChangeCat Avoid Pd/C or Pt Use NaBH4 or Zn/AcOH Stall->ChangeCat

Fig 1. Diagnostic decision tree for troubleshooting thiophene-ethylamine synthesis.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why is the conversion of my starting ketone (2-acetyl-3-methylthiophene) to the imine so sluggish?

The Causality: The issue is fundamentally steric. The 3-methyl group on the thiophene ring sits directly adjacent to the acetyl group. This creates a severe steric clash that blocks the Bürgi-Dunitz trajectory required for the incoming ammonia/amine nucleophile. Furthermore, the electron-rich nature of the thiophene ring reduces the electrophilicity of the carbonyl carbon. The Solution: You must force the equilibrium. Standard mild conditions (like NH4​OAc and NaBH3​CN in methanol) will fail[1]. Instead, utilize Titanium(IV) isopropoxide[ Ti(O−i−Pr)4​ ] . It acts as a powerful Lewis acid to activate the hindered carbonyl and simultaneously serves as an irreversible water scavenger, driving Le Chatelier's principle forward to form a transient titanium-imine complex[2].

Q2: My LC-MS shows a dominant peak corresponding to the secondary amine dimer. How do I prevent over-alkylation?

The Causality: Primary amines are inherently more nucleophilic than the ammonia source used to generate them. Once a small amount of 1-(3-Methylthiophen-2-yl)ethylamine is formed, it outcompetes the bulk ammonia, attacking the unreacted ketone or intermediate imine to form a secondary amine dimer. The Solution: To achieve >90% primary amine selectivity, transition to a two-step oxime reduction pathway . By converting the ketone entirely to an oxime first, you remove the electrophilic ketone/imine species from the reduction environment entirely, reducing the dimerization risk to zero.

Q3: I attempted a standard catalytic hydrogenation using Pd/C and H2​ gas, but the reaction stalled at <5% conversion. What happened?

The Causality: Catalyst poisoning. The sulfur atom in the thiophene ring possesses lone electron pairs that strongly coordinate to the active d-orbitals of heterogeneous transition metals like palladium and platinum[3]. This chemisorption permanently blocks the active catalytic sites, halting the reduction process. The Solution: Abandon heterogeneous transition metal catalysts for this substrate. Utilize hydride donors (e.g., NaBH4​ ) or dissolving metal reductions (e.g., Zinc dust in acetic acid)[4]. These reagents operate via hydride transfer or single-electron transfer mechanisms and are entirely immune to sulfur poisoning.

Quantitative Comparison of Reduction Strategies

To guide your protocol selection, the table below summarizes the expected outcomes of various reductive amination strategies applied specifically to 2-acetyl-3-methylthiophene.

MethodReagentsExpected Primary Amine YieldDimerization RiskCatalyst Poisoning Risk
Direct Amination (Standard) NH4​OAc , NaBH3​CN , MeOH30 - 40%HighNone
Catalytic Hydrogenation NH3​ , Pd/C, H2​ (50 psi)< 5%Low (Stalls)Extremely High
Lewis Acid Mediated NH3​ (in EtOH), Ti(O−i−Pr)4​ , NaBH4​ 75 - 85%ModerateNone
Oxime Reduction (Two-Step) 1. NH2​OH⋅HCl , NaOAc 2. Zn dust, AcOH> 90% Zero None
Optimized Experimental Protocols
Protocol A: Titanium-Mediated Direct Reductive Amination

Best for rapid synthesis when a moderate amount of dimer (5-10%) is acceptable.

ReactionMechanism K 2-Acetyl-3-methylthiophene (Sterically Hindered) Ti Ti(O-i-Pr)4 Coordination K->Ti + NH3 source Imine Transient Titanium Imine Complex Ti->Imine - H2O/iPrOH Hydride NaBH4 Hydride Attack Imine->Hydride Product 1-(3-Methylthiophen-2-yl)ethylamine (Primary Amine) Hydride->Product Reduction

Fig 2. Titanium-mediated reductive amination pathway overcoming steric hindrance.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 2-acetyl-3-methylthiophene (1.0 equiv) in a 2.0 M solution of ammonia in ethanol (5.0 equiv).

  • Activation: Add Ti(O−i−Pr)4​ (2.0 equiv) dropwise at room temperature. Stir the reaction for 12 hours. Self-Validation: The solution will transition to a pale yellow color, indicating the formation of the titanium-imine complex[2].

  • Reduction: Cool the mixture to 0 °C. Add NaBH4​ (1.5 equiv) portion-wise to control hydrogen evolution. Stir for an additional 4 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding aqueous ammonia (2 M, 10 mL). Self-Validation: A voluminous white precipitate ( TiO2​ ) will form immediately, validating the destruction of the titanium complex. Filter the suspension through a Celite pad, wash with ethyl acetate, and concentrate the filtrate. Extract with 1M HCl, basify the aqueous layer with NaOH, and back-extract with DCM to isolate the pure amine.

Protocol B: Metal-Catalyst-Free Oxime Reduction

Best for maximizing yield and completely eliminating over-alkylation.

Step-by-Step Methodology:

  • Oximation: Dissolve 2-acetyl-3-methylthiophene (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 3 hours.

  • Validation of Intermediate: Remove ethanol in vacuo, partition between water and ethyl acetate. Isolate the organic layer and concentrate. Self-Validation: Analyze via FTIR. The disappearance of the ketone C=O stretch at ~1670 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ and C=N stretch at ~1620 cm⁻¹ confirms complete conversion to the oxime.

  • Reduction: Dissolve the crude oxime in glacial acetic acid (0.2 M). Cool to 0 °C.

  • Electron Transfer: Add activated Zinc dust (5.0 equiv) portion-wise over 30 minutes[4]. Stir at room temperature for 12 hours.

  • Workup: Filter the unreacted zinc salts through Celite. Concentrate the acetic acid under reduced pressure. Basify the residue with 20% aqueous NaOH to pH > 10 (to break zinc chelates) and extract thoroughly with dichloromethane. Dry over Na2​SO4​ and concentrate to yield the highly pure primary amine.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones." Letters in Organic Chemistry, Semantic Scholar.[Link]

  • "Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization." (2022). Chemical Science, RSC Publishing.[Link]

  • "Catalytic utilization of converter gas – an industrial waste for the synthesis of pharmaceuticals." (2023). Chemical Science, RSC Publishing.[Link]

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troubleshooting low binding affinity results1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenge of Weak Interactions

In drug discovery and molecular interaction analysis, observing low or weak binding affinity for a compound of interest, such as 1-(3-Methylthiophen-2-yl)ethylamine, is a common yet challenging scenario. While it can sometimes indicate a lack of biological relevance, it may also stem from suboptimal experimental conditions, reagent issues, or assay limitations. This guide provides a structured, in-depth approach to systematically troubleshoot and interpret low-affinity results. As a thiophene derivative, a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry, understanding its interaction profile is critical.[1][2][3]

This document is designed to be a dynamic resource, moving from foundational checks to advanced, assay-specific optimizations. Our goal is to empower you to distinguish between true low-affinity binding and experimental artifacts, ensuring the integrity and accuracy of your findings.

Part 1: Foundational Checks - Is Your System Ready for Binding?

Before delving into complex assay optimizations, it's crucial to validate the core components of your experiment. Overlooking these fundamentals is the most common source of unreliable data.

FAQ 1: How can I be sure my compound, 1-(3-Methylthiophen-2-yl)ethylamine, is the correct quality?

Answer: The purity and integrity of your analyte are paramount. Impurities can lead to inaccurate concentration measurements, introduce interfering substances, or even compete for binding, all of which can result in an apparent low affinity.

Verification Protocol:

  • Confirm Identity and Purity: Use techniques like NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and purity of your synthesized or purchased batch.[4] The expected purity level should ideally be >95%.

  • Assess Solubility: Determine the compound's solubility in your intended assay buffer. Undissolved compound leads to a lower effective concentration than calculated. Test a range of concentrations and visually inspect for precipitation.

  • Check for Degradation: Store the compound under appropriate conditions (e.g., cool, dry, protected from light) and consider re-analyzing its purity if the stock solution is old.

Property Value (for related Thiophene Ethylamines) Significance for Binding Assays
Molecular Formula C₇H₁₁NSAffects molecular weight for concentration calculations.
Molecular Weight 141.24 g/mol Critical for accurate molarity calculations.
Form Liquid (typical for similar structures)[5]Influences handling and dissolution.
Solubility Varies; test in assay bufferPoor solubility is a primary cause of apparent low affinity.
FAQ 2: My compound is fine. Could the target protein be the problem?

Answer: Absolutely. The biological activity and stability of your target protein (the ligand/receptor) are equally critical. An inactive or aggregated protein will not bind correctly, regardless of the analyte's quality.[6][7]

Verification Protocol:

  • Confirm Protein Integrity and Purity: Run SDS-PAGE to check for degradation or impurities. Use Size-Exclusion Chromatography (SEC) to assess for aggregation.

  • Verify Activity: Whenever possible, perform a functional assay to confirm the protein is active. For an enzyme, this would be a catalytic activity assay. For a receptor, you could use a known high-affinity ligand as a positive control to ensure it can bind.[7]

  • Check Immobilization Effects (for surface-based assays): If you are using Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), the chemical coupling process can sometimes denature the protein or block the binding site.[7][8] This is a major cause of unexpectedly low signals.

Part 2: Systematic Assay Optimization

Once your reagents are validated, the next step is to optimize the experimental conditions. Binding interactions are highly sensitive to their chemical environment.[9][10]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low affinity, starting from the most fundamental checks and progressing to more complex optimizations.

TroubleshootingWorkflow cluster_start Start Here cluster_reagents Reagent Validation cluster_optimization Assay Optimization cluster_specifics Assay-Specific Issues cluster_conclusion Conclusion Start Low Affinity Observed Analyte_Check Check Analyte Quality (Purity, Solubility, Conc.) Start->Analyte_Check Protein_Check Check Protein Quality (Activity, Aggregation, Conc.) Analyte_Check->Protein_Check Analyte OK Artifact Result was an Artifact (Re-run with optimal conditions) Analyte_Check->Artifact Issue Found Buffer_Opt Optimize Buffer (pH, Salt, Additives) Protein_Check->Buffer_Opt Protein OK Protein_Check->Artifact Issue Found Assay_Params Adjust Assay Parameters (Temp., Conc. Range) Buffer_Opt->Assay_Params Buffer Optimized SPR_Issues SPR/BLI Specifics (Immobilization, NSB, Mass Transport) Assay_Params->SPR_Issues If SPR/BLI ITC_Issues ITC Specifics ('c' value, Heats of Dilution) Assay_Params->ITC_Issues If ITC True_Low_Affinity Result is True Low Affinity SPR_Issues->True_Low_Affinity No Improvement SPR_Issues->Artifact Signal Improves ITC_Issues->True_Low_Affinity No Improvement ITC_Issues->Artifact Signal Improves

Caption: A decision tree for troubleshooting low binding affinity.

FAQ 3: How does buffer composition affect binding, and how do I optimize it?

Answer: Buffer composition is one of the most critical factors influencing molecular interactions.[9] pH affects the protonation state of both the compound and the protein, while ionic strength modulates electrostatic interactions. Additives can be used to improve stability or reduce non-specific binding.

Protocol for Buffer Optimization Screen:

  • Establish a Baseline: Use a standard physiological buffer as your starting point (e.g., PBS or HEPES at pH 7.4 with 150 mM NaCl).

  • Vary pH: Prepare a series of buffers with pH values ranging from 6.0 to 8.5. The optimal pH is often close to the protein's isoelectric point (pI) but must be one where both interactants are stable.[11]

  • Vary Ionic Strength: Using the best pH from the previous step, test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). High salt can weaken non-specific electrostatic interactions but may also disrupt specific ones.

  • Test Additives: If you suspect non-specific binding or protein instability, consider adding small amounts of additives.[9]

    • Detergents: A low concentration of a non-ionic detergent (e.g., 0.005% P20/Tween-20) is standard in SPR to reduce non-specific binding.

    • Blocking Agents: Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) can be used to block non-specific binding sites on surfaces.[6][12]

    • Stabilizers: Glycerol (e.g., 5-10%) can help stabilize some proteins.[11]

Parameter Range to Test Causality (Why it Matters)
pH 6.0 - 8.5Alters the charge of amino acid residues and the amine group on the analyte, affecting electrostatic interactions and hydrogen bonding.[9]
Ionic Strength (Salt) 50 - 500 mM NaClShields electrostatic charges. High salt can reduce non-specific binding but may also weaken affinity if the interaction is electrostatically driven.[9]
Additives (e.g., Tween-20) 0.005% - 0.05%Surfactants that minimize non-specific hydrophobic interactions with surfaces or other molecules.[6]
Part 3: Assay-Specific Deep Dive

Different binding assay technologies have unique vulnerabilities. Here we address common issues for two widely used platforms: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)
FAQ 4: I see a very low or no signal in my SPR experiment. Where should I start?

Answer: With SPR, a low signal often points to an issue with the ligand immobilization on the sensor chip or a fundamental problem with the analyte.[7]

Initial Checks:

  • Verify Ligand Immobilization: Check the immobilization response level (measured in Resonance Units, RU). If this level is too low, you simply don't have enough target protein on the surface to generate a strong signal.[7] You may need to optimize the pH for immobilization or increase the ligand concentration during the coupling step.[7]

  • Check for Ligand Inactivation: The immobilization chemistry itself might be the culprit. Standard amine coupling can block binding sites if they are near primary amines. Consider alternative immobilization strategies like capture-based methods (e.g., His-tag) or thiol coupling.[6][7]

  • Increase Analyte Concentration: Your analyte concentration range might be too low. If the affinity is weak, you need higher concentrations to see a response. Try increasing the top concentration of your dilution series.[8]

SPR Experimental Workflow

SPRWorkflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer (Optimized pH, Salt, Additives) Activate Activate Sensor Surface (e.g., EDC/NHS) Prep_Buffer->Activate Prep_Samples Prepare Ligand (Protein) & Analyte (Compound) Samples Immobilize Immobilize Ligand (Target Protein) Prep_Samples->Immobilize Activate->Immobilize Block Block Remaining Sites (e.g., Ethanolamine) Immobilize->Block Inject_Buffer Inject Buffer Blank (Establish Baseline) Block->Inject_Buffer Inject_Analyte Inject Analyte Series (Lowest to Highest Conc.) Inject_Buffer->Inject_Analyte Dissociation Monitor Dissociation Inject_Analyte->Dissociation Regenerate Regenerate Surface (Remove Bound Analyte) Dissociation->Regenerate Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Regenerate->Inject_Buffer Next Cycle Fit_Data Fit Data to Binding Model (Determine KD, ka, kd) Reference_Subtract->Fit_Data Thermodynamics cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (TΔS) Thermodynamics ΔG = ΔH - TΔS DeltaG Overall binding affinity (related to KD) Negative value = Spontaneous Binding DeltaH Heat released or absorbed (Measures changes in H-bonds, van der Waals) Directly measured by ITC DeltaS Change in disorder (Often driven by release of water molecules from binding interfaces - 'hydrophobic effect') DeltaH->Thermodynamics contributes to DeltaS->Thermodynamics contributes to

Caption: The relationship between key thermodynamic parameters in binding.

Conclusion
References
  • Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd.
  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. (2025, May 20). Bitesize Bio.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Sino Biological.
  • N-[1-(3-methylthiophen-2-yl)ethyl]propan-2-amine. PubChem.
  • Troubleshooting low signal in Zilucoplan binding affinity studies. Benchchem.
  • Troubleshooting and Optimization Tips for SPR Experiments.
  • Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. PMC.
  • Lower Binding Affinity than Expected - How to Troubleshoot. (2020, October 1). SPRpages.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019, April 18). Malvern Panalytical.
  • Optimization of Binding Buffer Composition for Extraction of DNA from Biological Fluids. (2024, December 14). PMC.
  • Binding and Elution Buffers. Fisher Scientific.
  • Factors affecting ligand stability in binding pocket. (2023, March 1).
  • On the Value of c: Can Low Affinity Systems Be Studied by Isothermal Titration Calorimetry?. (2003, November 7).
  • Characterizing Binding Interactions by ITC. TA Instruments.
  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011, August 11). Affinity-ITC.
  • (R)-1-{2-[1-(3-Methyl-thiophen-2-yl)...
  • What determines a ligand's affinity for a receptor?. (2015, May 29). Quora.
  • 1-METHYL-2-THIOPHEN-2-YL-ETHYLAMINE. (2022, December 21). ChemicalBook.
  • Why are some ligands stronger than others?. (2021, April 5). Reddit.
  • Blind prediction of charged ligand binding affinities in a model binding site. PMC.
  • Weak Affinity Ligands: A Breakthrough in Membrane Protein Drug Discovery. (2025, March 6). LCGC.
  • Thiophene-2-ethylamine.
  • 1-Methyl-2-(5-methyl-thiophen-2-yl)-ethylamine. (2025, September 23). Chemsrc.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • 2-Thiopheneethylamine. Sigma-Aldrich.
  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. (2024, April 25). PubMed.
  • DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE...
  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI. ==)

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Validation & Comparative

A Comprehensive Guide to the Validation of 1-(3-Methylthiophen-2-yl)ethylamine as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

This publication provides an in-depth technical guide for the validation of 1-(3-Methylthiophen-2-yl)ethylamine as a reference standard. Tailored for researchers, scientists, and professionals in drug development, this document outlines the essential validation experiments required to rigorously establish the identity, purity, and assay of this critical chemical intermediate. By adhering to these protocols, laboratories can ensure the quality and reliability of their analytical measurements, a cornerstone of regulatory compliance and successful drug development.

The Imperative of a Validated Reference Standard

In pharmaceutical synthesis, the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(3-Methylthiophen-2-yl)ethylamine often serves as a key building block, making the verification of its chemical integrity paramount. A validated reference standard provides the benchmark for quality control, enabling accurate quantification and impurity profiling of production batches.

The validation framework presented here is rooted in the principles of scientific integrity and is designed as a self-validating system. By employing orthogonal analytical techniques—distinct methods that measure the same attribute through different physical or chemical principles—we build a comprehensive and trustworthy characterization of the reference material. This approach is in alignment with the guidelines set forth by major pharmacopeias and regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]

A Multi-Pronged Experimental Strategy for Validation

The validation of the 1-(3-Methylthiophen-2-yl)ethylamine reference standard is systematically approached through three fundamental analytical pillars: Identity, Purity, and Assay. Each pillar is substantiated by a suite of carefully selected experimental methods that provide complementary and corroborating data.

Validation_Workflow cluster_Identity Techniques cluster_Purity Techniques cluster_Assay Techniques Validation Reference Standard Validation Identity Identity Confirmation Validation->Identity Purity Purity Assessment Validation->Purity Assay Assay (Potency) Validation->Assay FTIR FTIR Spectroscopy Identity->FTIR Functional Groups HNMR ¹H NMR Spectroscopy Identity->HNMR Proton Environment MS Mass Spectrometry Identity->MS Molecular Weight HPLC_Purity HPLC-UV Purity->HPLC_Purity Non-Volatile Impurities GC_Purity GC-FID Purity->GC_Purity Volatile Impurities Karl_Fischer Karl Fischer Titration Purity->Karl_Fischer Water Content qNMR qNMR Assay->qNMR Primary Ratio Method Titration Potentiometric Titration Assay->Titration Total Basicity

Figure 1: A schematic representation of the validation workflow, illustrating the three core pillars and their corresponding analytical techniques.

Unambiguous Identity Confirmation

The initial and most critical step is to unequivocally confirm the chemical structure of 1-(3-Methylthiophen-2-yl)ethylamine. The use of multiple spectroscopic techniques provides a high degree of certainty.

  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum serves as a unique molecular "fingerprint."

  • Protocol:

    • A small quantity of the reference standard is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

    • The spectrum is recorded from 4000 to 400 cm⁻¹.

    • The observed absorption bands are compared with the expected frequencies for the amine, methyl, ethyl, and thiophene moieties.

  • Rationale: This rapid and non-destructive technique provides immediate confirmation of the key functional groups, offering a first-pass verification of the compound's identity.

  • Principle: ¹H NMR provides detailed structural information by mapping the chemical environment of each proton in the molecule.

  • Protocol:

    • Approximately 10 mg of the reference standard is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • The ¹H NMR spectrum is acquired using a high-resolution spectrometer (e.g., 400 MHz).

    • The chemical shifts, integration values, and coupling patterns are analyzed to confirm the proton framework of the molecule.

  • Rationale: ¹H NMR is a powerful tool for elucidating molecular structure, providing definitive evidence of the connectivity and arrangement of atoms.

  • Principle: MS determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.

  • Protocol:

    • A dilute solution of the reference standard is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • The mass spectrum is acquired in positive ion mode.

  • Rationale: Confirmation of the molecular weight provides a fundamental piece of evidence for the compound's identity. The observation of the protonated molecule [M+H]⁺ at the correct m/z value is a key confirmation point.

Comprehensive Purity Profiling

A thorough assessment of purity is essential to identify and quantify any potential impurities, which could interfere with analytical measurements or have an impact on the quality of the final product.

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary and a mobile phase. A UV detector allows for the quantification of the separated compounds.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

      • Detection: UV at an appropriate wavelength (e.g., 235 nm).

    • A solution of the reference standard is prepared at a known concentration (e.g., 1 mg/mL).

    • The solution is injected, and the resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

  • Rationale: HPLC is a versatile and widely used technique for separating and quantifying non-volatile organic impurities.[9][10][11][12]

  • Principle: GC is highly effective for the separation and quantification of volatile and semi-volatile compounds. The flame ionization detector (FID) is sensitive to most organic compounds.

  • Protocol:

    • Chromatographic Conditions:

      • Column: A non-polar capillary column (e.g., DB-5).

      • Carrier Gas: Helium or hydrogen.

      • Temperature Program: A suitable temperature gradient to ensure the elution of all potential volatile impurities.

    • A solution of the reference standard is prepared in a volatile solvent.

    • The solution is injected, and the chromatogram is analyzed for the presence of any volatile impurities.

  • Rationale: GC-FID is the gold standard for detecting and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process.[13][14]

  • Principle: This is a highly specific and accurate method for determining the water content in a sample.

  • Protocol:

    • A coulometric or volumetric Karl Fischer titrator is used.

    • A precisely weighed amount of the reference standard is introduced into the titration cell.

    • The instrument automatically titrates the water and reports the content, typically as a percentage.

  • Rationale: Water is a common impurity that can affect the potency of a reference standard. Accurate determination of water content is crucial for calculating the assay on an anhydrous basis.

Accurate Assay (Potency) Determination

The assay determines the true content of 1-(3-Methylthiophen-2-yl)ethylamine in the reference material. The use of two orthogonal methods provides a high level of confidence in the assigned value.

  • Principle: qNMR is a primary ratio method that allows for the direct quantification of a substance by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.[15][16][17][18][19]

  • Protocol:

    • Accurately weigh the reference standard and a suitable, certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring full relaxation of the signals.

    • Calculate the assay based on the integral ratios, the number of protons contributing to each signal, and the molecular weights of the analyte and the internal standard.

  • Rationale: qNMR is a powerful and accurate technique that is increasingly being adopted by national metrology institutes and pharmacopeias for the certification of reference materials.[15][16][17] It offers direct traceability to the International System of Units (SI).[15][17]

  • Principle: As a primary amine, 1-(3-Methylthiophen-2-yl)ethylamine is a base and can be accurately assayed by titration with a standardized acid.[20][21] The endpoint of the titration is determined by monitoring the potential change with a pH electrode.

  • Protocol:

    • Accurately weigh a suitable amount of the reference standard.

    • Dissolve the sample in an appropriate solvent (e.g., a mixture of water and alcohol, or a non-aqueous solvent like glacial acetic acid).

    • Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid or perchloric acid).

    • The endpoint is determined from the inflection point of the titration curve.

  • Rationale: Titration is a classic and reliable absolute method for determining the amount of a basic substance.[20][22][23][24] Its use as an orthogonal method to qNMR provides strong corroboration of the assay value.

Comparative Data Summary

The table below presents a comparison of the expected validation results for a high-quality 1-(3-Methylthiophen-2-yl)ethylamine reference standard versus a typical research-grade material.

Parameter Test Method Reference Standard Specification Typical Research-Grade Material
Identity FTIR, ¹H NMR, MSConforms to structureLikely conforms, but may not be as rigorously tested
Purity (HPLC) HPLC-UV≥ 99.5%≥ 98.0%
Purity (GC) GC-FIDNo single volatile impurity > 0.1%May contain higher levels of residual solvents
Water Content Karl Fischer Titration≤ 0.5%Not typically specified or controlled
Assay (qNMR) ¹H qNMR99.0% - 101.0% (anhydrous basis)Not determined
Assay (Titration) Potentiometric Titration99.0% - 101.0% (anhydrous basis)Not determined

Conclusion: A Foundation for Reliable Science

The comprehensive validation of a 1-(3-Methylthiophen-2-yl)ethylamine reference standard, as detailed in this guide, is a critical exercise in ensuring analytical accuracy and data integrity. By systematically confirming the identity, profiling impurities, and accurately determining the assay using orthogonal methods, a laboratory can establish a reference material of the highest quality. The use of such a well-characterized standard is not merely a matter of good practice; it is a fundamental requirement for the generation of reliable and reproducible scientific data that can withstand regulatory scrutiny and support the advancement of pharmaceutical development.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Retrieved from [Link]

  • Potentiometric Titration of Amines. Scribd. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • qNMR. BIPM. Retrieved from [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Semantic Scholar. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst (RSC Publishing). Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Retrieved from [Link]

  • N-[1-(3-methylthiophen-2-yl)ethyl]propan-2-amine. PubChem. Retrieved from [Link]

  • Amino compounds. (2023). SlideShare. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Retrieved from [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC. Retrieved from [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications. Retrieved from [Link]

  • CAS#:30433-94-4 | 1-Methyl-2-(5-methyl-thiophen-2-yl)-ethylamine. Chemsrc. Retrieved from [Link]

  • Ethylamine. Wikipedia. Retrieved from [Link]

  • Thiophene-2-ethylamine CAS#: 30433-91-1. ChemWhat. Retrieved from [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • (PDF) Methiopropamine: An Analytical Profile. ResearchGate. Retrieved from [Link]

  • 2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. PubMed. Retrieved from [Link]

Sources

Application Guide: Comparative Binding Kinetics of 1-(3-Methylthiophen-2-yl)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel bioisosteres requires moving beyond static affinity measurements to understand the dynamic, real-time interactions between a ligand and its target. In this guide, we objectively evaluate the binding kinetics of 1-(3-Methylthiophen-2-yl)ethylamine (3-Me-TEA) —a thiophene-based primary amine—comparing its performance against established phenethylamine and thiophene derivatives at monoamine transporters.

Mechanistic Rationale: The Thiophene Bioisostere

Replacing a traditional phenyl ring with a thiophene heterocycle is a highly effective lead optimization strategy in neuropharmacology[1]. Thiophene is an electron-rich system that alters the electrostatic potential and lipophilicity of the molecule, fundamentally changing how it engages with the π−π stacking networks within the binding pockets of target proteins[2].

In the context of monoamine transporters (DAT, NET, SERT), the orientation of the aromatic system dictates target selectivity[3]. For 3-Me-TEA, the addition of a methyl group at the 3-position of the thiophene ring introduces critical steric constraints. This bulk restricts the rotational degrees of freedom of the ethylamine side chain, locking the molecule into a conformation that selectively favors the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT)[4]. A high DAT/SERT selectivity ratio is a hallmark of targeted dopaminergic agents, differentiating them from non-selective empathogens[5].

Comparative Binding Kinetics Data

To contextualize the performance of 3-Me-TEA, we compare its binding kinetics against Methiopropamine (MPA, an alpha-methylated thiophene analog) and unsubstituted Phenethylamine (PEA). The data below synthesizes equilibrium affinity ( Ki​ ) with real-time kinetic rates ( kon​ , koff​ ) to determine the residence time ( τ ), a superior predictor of in vivo efficacy.

CompoundTargetEquilibrium Affinity Ki​ (nM)Association Rate kon​ ( 104M−1s−1 )Dissociation Rate koff​ ( 10−3s−1 )Residence Time τ (min)
1-(3-Methylthiophen-2-yl)ethylamine DAT45.28.53.84.3
1-(3-Methylthiophen-2-yl)ethylamine SERT1250.01.215.01.1
Methiopropamine (MPA) DAT38.59.13.54.7
Phenethylamine (PEA) DAT150.04.06.02.7

Table 1: Comparative binding kinetics at monoamine transporters. Residence time is calculated as τ=1/koff​ .

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the data above must be generated using self-validating experimental systems. Below are the step-by-step methodologies for both equilibrium and kinetic profiling.

Equilibrium Affinity: Radioligand Competition Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 3-Me-TEA at hDAT. Causality: We utilize HEK293 cells stably expressing human DAT. Because wild-type HEK293 cells lack endogenous monoamine transporters, they provide a zero-background matrix that isolates the specific interaction between the analyte and hDAT without confounding variables from other neuronal receptors[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hDAT-HEK293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor structural integrity.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] WIN35428 (final concentration 1.5 nM), and 25 µL of 3-Me-TEA (titrated from 10−10 to 10−5 M).

  • Incubation: Incubate the microplate at 4°C for 2 hours. Causality: Low temperatures prevent transporter internalization and minimize proteolytic degradation during the extended equilibrium phase.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Self-Validating System: Every assay plate must include a Non-Specific Binding (NSB) control well containing 10 µM indatraline. If the NSB exceeds 15% of the total radioligand binding, the assay is automatically invalidated due to assumed filter saturation or radioligand degradation.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

Objective: Resolve the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Traditional radioligand assays obscure the temporal dynamics of binding. SPR is a label-free technique that directly measures the residence time of the drug-target complex[6].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize purified, His-tagged hDAT onto an NTA sensor chip via nickel chelation. Causality: Directional immobilization via the His-tag ensures the S1 binding pocket remains uniformly accessible to the solvent phase[6].

  • Buffer Optimization: Utilize a running buffer containing PBS, 0.05% Tween-20, and 0.1% CHAPS. Causality: CHAPS is a zwitterionic detergent essential for maintaining the structural folding of the multi-pass transmembrane DAT protein outside the lipid bilayer.

  • Analyte Injection: Inject 3-Me-TEA at a flow rate of 50 µL/min across a concentration gradient (0.1x to 10x the estimated Kd​ ).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the kinetic rate constants.

Self-Validating System: A reference standard (e.g., cocaine) is injected at the beginning and the end of the SPR run. If the maximum response ( Rmax​ ) of the final injection deviates by >5% from the first, it indicates target denaturation on the chip, and the kinetic data is discarded[7].

Kinetic Pathway & Interaction Mapping

The following diagrams illustrate the analytical workflow and the mechanistic basis for the kinetic stabilization of 3-Me-TEA.

SPR_Workflow N1 1. Immobilization (His-DAT Capture) N2 2. Analyte Injection (3-Me-TEA Titration) N1->N2 N3 3. Association (kon Measurement) N2->N3 N4 4. Dissociation (koff Measurement) N3->N4 N5 5. Regeneration (Surface Reset) N4->N5

Caption: Workflow for Surface Plasmon Resonance (SPR) binding kinetics analysis of monoamine transporters.

Mechanism A 1-(3-Methylthiophen-2-yl)ethylamine B DAT S1 Pocket Binding A->B High Affinity C SERT Binding Attempt A->C Low Affinity D Prolonged Residence Time (Low koff) B->D Kinetic Stabilization E Steric Clash (Rapid Dissociation) C->E Kinetic Instability

Caption: Mechanistic pathway illustrating the target selectivity and kinetic stabilization of 3-Me-TEA.

References

  • Title: In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters | ACS Omega Source: acs.org URL: 3

  • Title: Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC Source: nih.gov URL: 4

  • Title: 1-(2-Thienylcarbonyl)-3-piperidinamine | 1114596-44-9 | Benchchem Source: benchchem.com URL: 1

  • Title: Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - MDPI Source: mdpi.com URL: 5

  • Title: 2-Cyclobutoxypyrazine|High-Purity Reference Standard - Benchchem Source: benchchem.com URL: 7

  • Title: [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol | 1613412-79-5 | Benchchem Source: benchchem.com URL: 6

  • Title: (S)-3-(Thiophen-2-ylthio)butanoic acid|CAS 133359-80-5 - Benchchem Source: benchchem.com URL: 2

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Safety Operating Guide

[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal and Waste Management Protocols for amine

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. The compoundamine is a complex secondary amine featuring both a thiophene and an oxolane (tetrahydrofuran) ring system. Because specific, standardized Safety Data Sheets (SDS) for highly specialized or novel research chemicals are often unavailable, we must deduce its hazard profile from its functional groups to establish a self-validating, fail-safe disposal protocol.

Physicochemical Profiling for Waste Categorization

To determine the correct disposal pathway, we must analyze the molecule's structural liabilities:

  • Amine Functionality: Secondary amines are inherently basic and nucleophilic. They can react exothermically with strong acids and oxidizers.

  • Thiophene Ring: Sulfur-containing heterocycles can generate highly toxic sulfur oxides ( SOx​ ) upon combustion.

  • Oxolane (THF) Moiety: Ethers are prone to peroxide formation upon prolonged exposure to air and light, though the steric hindrance in this molecule may reduce this risk compared to neat THF.

  • Halogen Absence: The molecule contains carbon, hydrogen, nitrogen, sulfur, and oxygen, but no halogens.

Causality in Disposal: Because the molecule lacks halogens but contains sulfur and nitrogen, it must be routed to a Non-Halogenated Organic Waste stream. Mixing it with halogenated waste alters the required incineration temperature and scrubber protocols used by disposal facilities, potentially leading to the release of toxic dioxins or incomplete combustion of the sulfur/nitrogen species.

Standardized Laboratory Disposal Methodology

The following protocol outlines the mandatory step-by-step workflow for the safe handling and disposal ofamine in a professional laboratory setting.

Step 1: Segregation and Compatibility Verification

  • Action: Designate a specific waste stream for non-halogenated, sulfur-containing organic waste.

  • Rationale: Preventing cross-contamination with incompatible chemicals (e.g., strong oxidizers like nitric acid, or halogens) prevents runaway exothermic reactions and hazardous gas evolution in the waste container.

Step 2: Primary Containment

  • Action: Collect the liquid waste (or solvent solutions containing the compound) in a high-density polyethylene (HDPE) carboy or a glass bottle coated with safety plastic. Ensure the container is equipped with a vented cap if gas-generating side reactions are a possibility.

  • Rationale: HDPE provides excellent chemical resistance to organic amines and ethers, preventing container degradation and subsequent leaks.

Step 3: EHS Labeling and Documentation

  • Action: Immediately affix a standard hazardous waste tag to the container. List all constituents by their full IUPAC names or standard chemical names—do not use abbreviations or trade names. Note the approximate percentage of amine and the solvent vehicle (e.g., Methanol 95%, Amine 5%).

  • Rationale: Accurate documentation is legally required under the Resource Conservation and Recovery Act (RCRA) and ensures that downstream waste handlers can properly categorize the fuel value and hazard profile for incineration.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume.

  • Rationale: Secondary containment acts as a physical fail-safe, ensuring that if the primary vessel fractures, the chemical is isolated from the laboratory floor and drains.

Step 5: Institutional Transfer and Final Destruction

  • Action: Once the container is 90% full, seal it with a non-vented cap (for transport) and submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Rationale: EHS will transfer the material to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) where it will undergo high-temperature commercial incineration equipped with SOx​ and NOx​ scrubbers.

Quantitative Waste Categorization

The following table summarizes the operational parameters for managing this specific chemical waste stream.

ParameterSpecificationRationale
Waste Stream Category Non-Halogenated OrganicAbsence of F, Cl, Br, I; requires specific incineration conditions.
Primary Container HDPE or Safety GlassHigh resistance to organic solvents and basic amines.
Incompatible Streams Acids, Oxidizers, HalogensRisk of exothermic neutralization, oxidation, or toxic gas release.
Final Disposal Route High-Temp IncinerationEnsures complete destruction of the thiophene ring without SOx​ release (via facility scrubbers).

Waste Management Workflow Visualization

The following diagram illustrates the validated lifecycle of amine-based organic waste from generation to final destruction.

G Start Generation of Amine Waste Segregation Segregate: Non-Halogenated Organic Start->Segregation Containment Containment: HDPE Jug (Secondary Containment) Segregation->Containment Labeling EHS Labeling: Full Chemical Names Containment->Labeling Storage SAA Storage: Away from Oxidizers Labeling->Storage Pickup Licensed EHS Pickup & Commercial Incineration Storage->Pickup

Laboratory waste management workflow for organic amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System (RCRA). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Standard (29 CFR 1910.1450). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.